molecular formula C14H14N2O4 B6414953 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid CAS No. 1258622-68-2

6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid

Cat. No.: B6414953
CAS No.: 1258622-68-2
M. Wt: 274.27 g/mol
InChI Key: VDUIWDHFSAMZJG-UHFFFAOYSA-N
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Description

6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid is a chemical compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol . This compound is characterized by the presence of an amino group at the 6th position and a 3,5-dimethoxyphenyl group at the 3rd position of the picolinic acid structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available picolinic acid.

    Nitration: The picolinic acid undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid can be compared with other similar compounds, such as:

    Picolinic acid: The parent compound, which lacks the amino and methoxy groups.

    3,5-Dimethoxypicolinic acid: A derivative with methoxy groups but without the amino group.

    6-Aminopicolinic acid: A derivative with an amino group but without the methoxy groups.

Properties

IUPAC Name

6-amino-3-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-9-5-8(6-10(7-9)20-2)11-3-4-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUIWDHFSAMZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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